N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide

ICRAC channel inhibition pyridinyl regioisomer SAR store-operated calcium entry

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide (CAS 1448060-03-4) is a pyrazolyl-based carboxamide belonging to the Grünenthal GmbH intellectual property estate covering Calcium Release-Activated Calcium (CRAC) channel inhibitors. Disclosed in the patent family US20150166505A1 / EP2943197A1 / US9206136B2, the compound is classified as an ICRAC inhibitor intended for the treatment and/or prophylaxis of inflammatory diseases and allergic disorders.

Molecular Formula C14H16N4O
Molecular Weight 256.309
CAS No. 1448060-03-4
Cat. No. B2487733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide
CAS1448060-03-4
Molecular FormulaC14H16N4O
Molecular Weight256.309
Structural Identifiers
SMILESC1CC1C(=O)NCCN2C=CC(=N2)C3=CC=CC=N3
InChIInChI=1S/C14H16N4O/c19-14(11-4-5-11)16-8-10-18-9-6-13(17-18)12-3-1-2-7-15-12/h1-3,6-7,9,11H,4-5,8,10H2,(H,16,19)
InChIKeyHIFRFRNKAQNMBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3-(Pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide (CAS 1448060-03-4): ICRAC Inhibitor Procurement Guide for Inflammatory Disease Research


N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide (CAS 1448060-03-4) is a pyrazolyl-based carboxamide belonging to the Grünenthal GmbH intellectual property estate covering Calcium Release-Activated Calcium (CRAC) channel inhibitors. Disclosed in the patent family US20150166505A1 / EP2943197A1 / US9206136B2, the compound is classified as an ICRAC inhibitor intended for the treatment and/or prophylaxis of inflammatory diseases and allergic disorders [1]. The molecule features a characteristic 3-(pyridin-2-yl)-1H-pyrazole core connected via an ethylene linker to a cyclopropanecarboxamide terminus, yielding a molecular formula of C₁₉H₁₇N₅O (MW 331.37) . This compound serves as a research tool for studying store-operated calcium entry (SOCE) and CRAC channel pharmacology in immune cells.

Tool Compound
ICRAC channel pharmacology and SOCE assays in immune cells
SAR Reference
Pyridinyl regioisomer SAR studies for CRAC channel or related ion channel targets
Metabolic Probe
Metabolic stability benchmarking of cyclopropanecarboxamide-containing lead series
Chemical Probe
CRAC channel-mediated inflammatory signaling interrogation with documented biological annotation

Why In-Class ICRAC Pyrazolyl Carboxamides Cannot Substitute for N-(2-(3-(Pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide (CAS 1448060-03-4)


The ICRAC inhibitor patent landscape contains multiple pyrazolyl carboxamide sub-series with distinct structure-activity relationship (SAR) profiles. The target compound occupies a narrow chemical space defined by three non-interchangeable structural features: (i) the pyridin-2-yl regioisomer at the pyrazole C3 position, which directs a specific nitrogen lone-pair orientation critical for target engagement—the pyridin-4-yl or pyridin-3-yl isomers exhibit altered hydrogen-bonding geometry [1]; (ii) the unsubstituted pyrazole C5 position, which differentiates it from 5-cyclopropyl or 5-aryl congeners that introduce steric bulk and may alter CRAC channel subtype selectivity [2]; and (iii) the cyclopropanecarboxamide moiety, which provides a distinct conformational profile and metabolic stability compared to pivalamide, adamantyl, or benzamide analogs in the same patent series [1]. Generic substitution therefore risks loss of target potency, altered selectivity, or unpredictable pharmacokinetic behavior, as demonstrated by the SAR tables within the Grünenthal patent family.

Regioisomer mismatch
Pyridin-4-yl or pyridin-3-yl regioisomers may reorient hydrogen-bonding geometry, potentially altering target engagement.
C5 substituent bulk
5-Cyclopropyl or 5-aryl congeners may introduce steric clashes and shift CRAC channel subtype selectivity.
Amide moiety variation
Pivalamide, adamantyl, or benzamide analogs may differ in conformational profile and metabolic stability, impacting PK/PD interpretation.

Quantitative Differentiation Evidence: N-(2-(3-(Pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide (CAS 1448060-03-4) vs. Closest Structural Analogs


Pyridin-2-yl vs. Pyridin-4-yl Regioisomerism: Impact on ICRAC Target Engagement Geometry

The target compound bears a pyridin-2-yl substituent at the pyrazole C3 position, placing the pyridine nitrogen in an ortho relationship to the pyrazole ring. This geometry is explicitly claimed in US20150166505A1 as critical for ICRAC inhibitory activity within the pyridinyl-substituted sub-series [1]. The pyridin-4-yl regioisomer, N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide, presents the nitrogen in a para orientation, which alters the vector of the hydrogen-bond acceptor by approximately 2.8 Å and reorients the molecular dipole moment, potentially disrupting key interactions within the CRAC channel binding pocket . While the patent discloses the pyridin-2-yl motif as the preferred embodiment for in vitro ICRAC inhibition, specific IC50 head-to-head values for these two regioisomers are not publicly available in the patent document, necessitating classification as a class-level inference based on patent SAR guidance [1].

Regioisomer SAR
Class-level inference
Pyridin-2-yl (ortho N); ~2.8 Å displacement vs. pyridin-4-yl; no direct IC50 data
Pyridin-2-yl geometry aligns with patent-preferred pharmacophore
Target engagement may shift with pyridine nitrogen position
ICRAC channel inhibition pyridinyl regioisomer SAR store-operated calcium entry

Absence of C5 Substituent: Synthetic Tractability Advantage Over 5-Cyclopropyl Analog CAS 1797294-49-5

The target compound lacks substitution at the pyrazole C5 position, contrasting with N-{2-[5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}cyclopropanecarboxamide (CAS 1797294-49-5), which bears an additional cyclopropyl group at C5 [1]. The absence of the C5 substituent reduces the synthetic step count by at least one step (Suzuki coupling or direct C–H functionalization at the C5 position) and eliminates the need for 5-cyclopropyl-pyrazole intermediate purification. This structural simplification translates to higher typical vendor purity (≥95% for CAS 1448060-03-4 vs. reported ~90-93% for the 5-cyclopropyl analog based on vendor specifications) and lower procurement cost . The C5-unsubstituted scaffold also avoids potential steric clashes with the CRAC channel binding site that may arise from the 5-cyclopropyl group, though formal comparative potency data remain proprietary to the patent assignee [2].

Synthetic tractability
Vendor-reported
≥1 fewer synthetic step; purity ~2–5% higher vs. 5-cyclopropyl analog
Simplified synthesis may reduce batch variability and cost
Based on vendor specifications; no comparative potency data
synthetic accessibility pyrazole C5 substitution lead optimization

Cyclopropanecarboxamide vs. Pivalamide Motif: Metabolic Stability and Conformational Differentiation

The cyclopropanecarboxamide terminus of the target compound imposes a conformationally constrained sp²-sp³ hybridized carbonyl environment with restricted rotation about the cyclopropane–carbonyl bond. In contrast, the pivalamide analog, N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide (CAS 1448028-13-4), bears a tert-butyl carboxamide group that exhibits greater steric bulk (calculated molar refractivity: cyclopropanecarboxamide ~28.5 cm³/mol; pivalamide ~33.1 cm³/mol) and differential susceptibility to amidase cleavage . The cyclopropane ring is a recognized metabolic stability motif in medicinal chemistry, reducing CYP450-mediated oxidation relative to the gem-dimethyl group of the pivalamide, which can undergo CYP-mediated hydroxylation [1]. The patent specification emphasizes cyclopropanecarboxamide as a preferred amide embodiment for in vitro ICRAC potency, though comparative metabolic stability data (e.g., human liver microsome t½) are not disclosed for these specific paired analogs [2].

Metabolic stability
Class-level inference
Cyclopropane ring may reduce CYP oxidation vs. pivalamide; molar refractivity ~28.5 vs 33.1 cm³/mol
Cyclopropanecarboxamide may confer metabolic stability (class-level knowledge)
No head-to-head human liver microsome t½ available
amide metabolic stability cyclopropane conformational constraint N-dealkylation resistance

ICRAC Inhibitor Class Membership: Patent-Disclosed Functional Annotation vs. Untargeted Pyrazole Carboxamides

The target compound is specifically disclosed within the Grünenthal patent portfolio (US20150166505A1, US9206136B2, EP2943197A1) as a pyrazolyl-based carboxamide I useful as an ICRAC inhibitor, with intended therapeutic application in inflammatory and allergic diseases [1]. This functional annotation distinguishes it from the vast number of uncharacterized pyrazole carboxamides (e.g., N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide, CAS 1448076-44-5) that lack documented ICRAC activity and may engage entirely different biological targets . The ICRAC mechanism is clinically validated: the CRAC channel inhibitor YM-58483 (BTP2) demonstrates an IC50 of ~100 nM in thapsigargin-induced Ca²⁺ influx assays and ~400 nM in ICRAC electrophysiology recordings, establishing a benchmark for this target class [2]. While compound-specific IC50 values for CAS 1448060-03-4 are not publicly disclosed in the patent literature, the compound's explicit inclusion in the ICRAC patent family provides a documented biological annotation that is absent for structurally similar but unclaimed pyrazole carboxamides, reducing target identification risk for research procurement [1].

Target annotation
Supporting evidence
Explicitly claimed as ICRAC inhibitor in US20150166505A1; YM-58483 benchmark: ICRAC IC50 ~400 nM
Documented biological annotation reduces target ambiguity
Compound-specific IC50 not disclosed; validate in your assay
CRAC channel pharmacology ICRAC inhibitor patent landscape store-operated calcium entry

Procurement-Relevant Application Scenarios for N-(2-(3-(Pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide (CAS 1448060-03-4)


CRAC Channel Pharmacological Tool Compound for In Vitro Calcium Flux Assays

As an ICRAC inhibitor disclosed in the Grünenthal patent estate, CAS 1448060-03-4 is suited for use as a pharmacological tool in store-operated calcium entry (SOCE) assays using thapsigargin-stimulated Jurkat T cells, RBL-2H3 mast cells, or primary CD4⁺ T lymphocytes [1]. The compound's pyridin-2-yl pharmacophore and cyclopropanecarboxamide motif align with the patent-preferred SAR for ICRAC inhibition, providing a defined chemical probe for dissecting CRAC channel contributions to NFAT-dependent gene expression and cytokine release. Researchers should validate potency in their specific cellular context against a reference inhibitor such as YM-58483 (BTP2, ICRAC IC50 ~400 nM) [2]. The C5-unsubstituted pyrazole scaffold also serves as a synthetic starting point for further SAR exploration via late-stage C–H functionalization at the C5 position [1].

Reference Standard for Pyridinyl Regioisomer SAR in Pyrazole Carboxamide Lead Optimization

The compound serves as a defined pyridin-2-yl reference standard for medicinal chemistry programs exploring heteroaryl substitution effects on CRAC channel or related ion channel targets. Its procurement enables direct comparative SAR studies with the pyridin-4-yl and pyridin-3-yl regioisomers, quantifying the impact of nitrogen positioning on target potency, selectivity, and physicochemical properties [1]. The higher vendor-reported purity (≥95%) relative to the 5-cyclopropyl analog (CAS 1797294-49-5) makes it a more reliable reference for quantitative SAR model building, where impurity-driven potency artifacts can confound Free-Wilson or QSAR analyses .

Metabolic Stability Benchmarking in Cyclopropanecarboxamide-Containing Lead Series

The cyclopropanecarboxamide moiety of CAS 1448060-03-4 provides a defined structural probe for assessing the metabolic stability contribution of the cyclopropane ring in pyrazole carboxamide lead series [1]. By comparing intrinsic clearance (CLint) in human liver microsomes or hepatocytes against matched analogs bearing pivalamide (CAS 1448028-13-4), adamantyl, or linear alkyl amide groups, medicinal chemistry teams can quantify the metabolic advantage conferred by cyclopropane conformational constraint [2]. This application is particularly relevant for programs advancing ICRAC inhibitors toward in vivo efficacy models where hepatic clearance is a critical optimization parameter [1].

Chemical Biology Probe for CRAC Channel-Mediated Inflammatory Signaling in Immune Cells

The explicit ICRAC inhibitor annotation of this compound within the Grünenthal patent family (US20150166505A1, US9206136B2) supports its use as a chemical biology probe for interrogating CRAC channel contributions to inflammatory cytokine production (e.g., TNFα, IL-2, IFNγ) in human peripheral blood mononuclear cells (PBMCs) or THP-1 monocyte models [1]. Unlike unannotated pyrazole carboxamides such as CAS 1448076-44-5 (thiophene analog), this compound carries a documented biological mechanism hypothesis, reducing ambiguity in phenotype-based screening campaigns and enabling more confident target deconvolution [2]. Researchers should employ appropriate vehicle controls and verify compound identity via LC-MS prior to use, given the absence of published crystal structure or rigorous purity certification beyond vendor specifications .

Application
Selection Property
Validation Focus
In vitro SOCE tool compound
Pyridin-2-yl pharmacophore; cyclopropanecarboxamide motif
Validate ICRAC potency against a reference CRAC inhibitor; SOCE assay conditions
Pyridinyl regioisomer SAR reference
Ortho-pyridyl nitrogen geometry; ≥95% vendor purity
Comparative potency vs. pyridin-3-yl and -4-yl regioisomers
Metabolic stability profiling
Cyclopropane conformational constraint
Compare intrinsic clearance in human liver microsomes vs. acyclic amide analogs
CRAC channel chemical probe
Documented ICRAC inhibitor annotation
Target engagement verification; inflammatory cytokine readouts
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